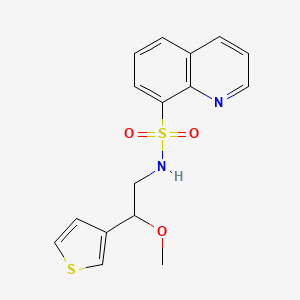

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound with the molecular formula C16H16N2O3S2 and a molecular weight of 348.44 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is its antimicrobial properties. Studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival .

Antitumor Properties

Research indicates that quinoline-based compounds possess antitumor activity, making them candidates for cancer therapy. This compound could potentially inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that modifications in the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Notably, it may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are implicated in conditions like asthma and arthritis. The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help elucidate the interactions at the molecular level, guiding further optimization of the compound for improved potency and selectivity .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion, and toxicity) of this compound is essential for evaluating its therapeutic potential. Studies suggest favorable ADMET profiles for sulfonamide derivatives, indicating good bioavailability and metabolic stability .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli | Potential use in treating bacterial infections |

| Study B | Showed cytotoxic effects on HepG2 cells | Implications for liver cancer therapy |

| Study C | Molecular docking revealed high affinity for lipoxygenase | Possible anti-inflammatory applications |

Mécanisme D'action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Such as chloroquine and mepacrine, which are used as antimalarial drugs.

Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is unique due to its combination of a quinoline core, thiophene ring, and sulfonamide group. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is a compound that belongs to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline nucleus substituted with a sulfonamide group and a methoxy-thiophene side chain. The chemical formula is represented as follows:

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A patent document highlights the anticancer activity of quinoline-8-sulfonamide derivatives, noting their effectiveness against various cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and affecting cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Research has documented its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations have assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that the compound exhibits strong antibacterial activity, with MIC values comparable to established antibiotics .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Inhibition of PI3K/AKT/mTOR pathway |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Disruption of bacterial cell function |

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited the proliferation of colorectal cancer cells (HCT116 and Caco-2), showcasing their potential as lead compounds for cancer therapy .

- Antimicrobial Evaluation : Another research project evaluated the antimicrobial properties of this compound, revealing that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments .

Propriétés

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXARXQMNVNFFRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.